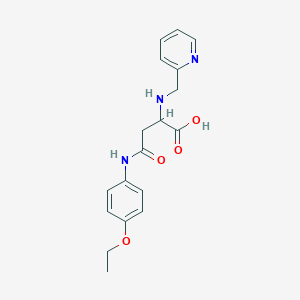
4-((4-Ethoxyphenyl)amino)-4-oxo-2-((pyridin-2-ylmethyl)amino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-Ethoxyphenyl)amino)-4-oxo-2-((pyridin-2-ylmethyl)amino)butanoic acid is a complex organic compound that features both aromatic and heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Ethoxyphenyl)amino)-4-oxo-2-((pyridin-2-ylmethyl)amino)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The initial step involves the reaction of 4-ethoxyaniline with an appropriate acylating agent to form the ethoxyphenyl intermediate.
Coupling with Pyridine Derivative: The ethoxyphenyl intermediate is then coupled with a pyridine derivative under specific conditions, often involving a catalyst such as palladium.
Formation of the Final Product:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
4-((4-Ethoxyphenyl)amino)-4-oxo-2-((pyridin-2-ylmethyl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic and heterocyclic rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions vary but often involve catalysts like palladium or copper and solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学研究应用
4-((4-Ethoxyphenyl)amino)-4-oxo-2-((pyridin-2-ylmethyl)amino)butanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
作用机制
The mechanism of action of 4-((4-Ethoxyphenyl)amino)-4-oxo-2-((pyridin-2-ylmethyl)amino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-((4-Methoxyphenyl)amino)-4-oxo-2-((pyridin-2-ylmethyl)amino)butanoic acid
- 4-((4-Chlorophenyl)amino)-4-oxo-2-((pyridin-2-ylmethyl)amino)butanoic acid
Uniqueness
4-((4-Ethoxyphenyl)amino)-4-oxo-2-((pyridin-2-ylmethyl)amino)butanoic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with biological targets. This uniqueness can lead to different pharmacological profiles and applications compared to its analogs.
属性
分子式 |
C18H21N3O4 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
4-(4-ethoxyanilino)-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acid |
InChI |
InChI=1S/C18H21N3O4/c1-2-25-15-8-6-13(7-9-15)21-17(22)11-16(18(23)24)20-12-14-5-3-4-10-19-14/h3-10,16,20H,2,11-12H2,1H3,(H,21,22)(H,23,24) |
InChI 键 |
ZPZKBAUSRZUMNW-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12142004.png)
![(2Z)-2-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12142019.png)
![4-{4-(4-bromophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12142021.png)
![3,3-dimethyl-2-methylidene-N-(4-methylpyridin-2-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12142029.png)
![1-[2-(Diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo [d]furan-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B12142037.png)
![1'-[3-(dimethylamino)propyl]-1-ethyl-3'-[(4-fluorophenyl)carbonyl]-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12142043.png)
![N-(3-ethoxypropyl)-6-imino-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12142047.png)
![(2Z)-6-benzyl-2-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-5,6,8,8a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12142055.png)
![4-methyl-3-(thiophen-2-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B12142057.png)
![(3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12142064.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12142077.png)
![Ethyl 2-[2-(4-amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate](/img/structure/B12142079.png)
![1-(4-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12142089.png)
